molecular formula C15H20FNO3 B8629343 tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate

tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate

Cat. No. B8629343
M. Wt: 281.32 g/mol
InChI Key: PEYJTJCONNQSKT-UHFFFAOYSA-N
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Patent
US09447104B2

Procedure details

In a round-bottomed flask was charged tert-butyl 2-oxopyrrolidine-1-carboxylate (2.2 g, 11.9 mmol) and THF (25 mL). The mixture was cooled down to −78° C. first, followed by slow addition of (3-fluorophenyl)magnesium bromide (17.8 mL, 17.8 mmol, 1.0 M solution in THF) over 15 minutes. The mixture was stirred for 3 hours, during which time the bath temperature rose from −78° C. to −10° C. The reaction was quenched by drop-wise addition of 1N HCl (2 mL) and warmed up to ambient temperature, followed by addition of EtOAc and water. After separating the organic layer, the aqueous layer was extracted with EtOAc three times. The combined organic layers was dried over Na2SO4 and concentrated to yield the product as a clear oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
(3-fluorophenyl)magnesium bromide
Quantity
17.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[F:14][C:15]1[CH:16]=[C:17]([Mg]Br)[CH:18]=[CH:19][CH:20]=1>C1COCC1>[F:14][C:15]1[CH:20]=[C:19]([C:2](=[O:1])[CH2:6][CH2:5][CH2:4][NH:3][C:7](=[O:8])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
O=C1N(CCC1)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(3-fluorophenyl)magnesium bromide
Quantity
17.8 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours, during which time the bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose from −78° C. to −10° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by drop-wise addition of 1N HCl (2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to ambient temperature
ADDITION
Type
ADDITION
Details
followed by addition of EtOAc and water
CUSTOM
Type
CUSTOM
Details
After separating the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(CCCNC(OC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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